3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL BENZOATE
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Overview
Description
3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with an oxazolo[4,3-c]pyridine core, which is fused with a benzoate group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL BENZOATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and subsequent functionalization steps. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities .
Scientific Research Applications
3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL BENZOATE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL BENZOATE: A similar compound with a different substitution pattern.
4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL BENZOATE: Lacks the amino group, leading to different chemical and biological properties.
Uniqueness
The presence of the amino group in 3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL BENZOATE imparts unique reactivity and potential biological activities compared to its analogs. This functional group allows for further derivatization and enhances its interaction with biological targets.
Properties
IUPAC Name |
(3-amino-4,4,6,6-tetramethyl-7H-[1,2]oxazolo[4,3-c]pyridin-5-yl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-16(2)10-12-13(14(18)22-19-12)17(3,4)20(16)23-15(21)11-8-6-5-7-9-11/h5-9H,10,18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMWZANNTSMTBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NOC(=C2C(N1OC(=O)C3=CC=CC=C3)(C)C)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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